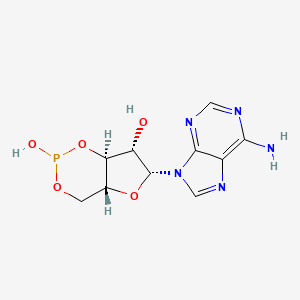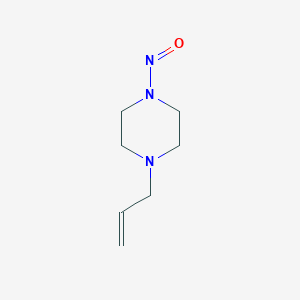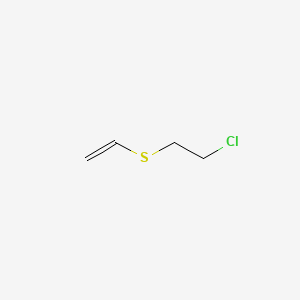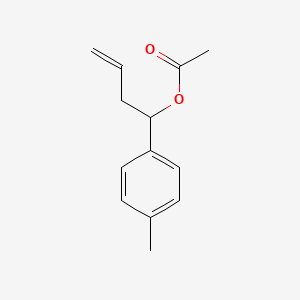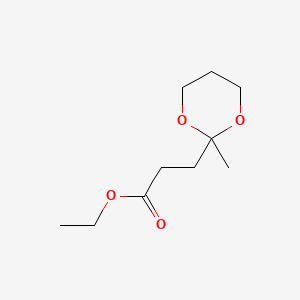
1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester is an organic compound with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.2209 g/mol . This compound is known for its unique structure, which includes a dioxane ring fused with a propanoic acid ester group. It is used in various chemical applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester can be synthesized through the reaction of 2-methyl-1,3-dioxolane with ethyl propanoate in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process includes the purification of the final product through distillation or crystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Applications De Recherche Scientifique
1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester is utilized in several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of 1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound can undergo hydrolysis to release active intermediates that exert their effects through various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane-2-propanoic acid, 2-methyl-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
1,3-Dioxane-2-acetic acid, 2-methyl-, ethyl ester: Similar dioxane ring structure but with an acetic acid ester group.
Uniqueness
1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized chemical syntheses and industrial applications .
Propriétés
Formule moléculaire |
C10H18O4 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
ethyl 3-(2-methyl-1,3-dioxan-2-yl)propanoate |
InChI |
InChI=1S/C10H18O4/c1-3-12-9(11)5-6-10(2)13-7-4-8-14-10/h3-8H2,1-2H3 |
Clé InChI |
OKTDGFGHVCBBMH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1(OCCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate](/img/structure/B13805102.png)
![Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI)](/img/structure/B13805115.png)
![5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)

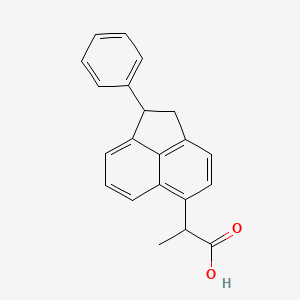
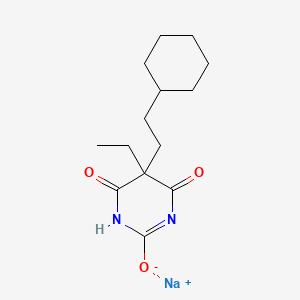

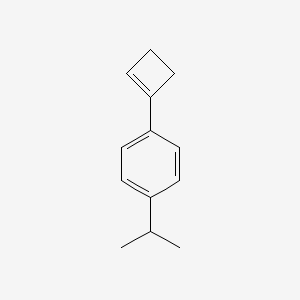
![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)

